3-Phenylpropyl 3-hydroxybenzoate
Overview
Description
3-Phenylpropyl 3-hydroxybenzoate is an organic compound with the molecular formula C16H16O3 It is a derivative of benzoic acid and is characterized by the presence of a phenylpropyl group attached to the 3-hydroxybenzoate moiety
Mechanism of Action
Target of Action
It is known that hydroxybenzoates, a class of compounds to which 3-phenylpropyl 3-hydroxybenzoate belongs, interact with various biological targets .
Mode of Action
It’s known that hydroxybenzoates can undergo reactions at the benzylic position, involving free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound and its targets.
Biochemical Pathways
This compound may be involved in the biodegradation of aromatic hydrocarbons, entering the TCA cycle through the gentisate pathway . The enzyme 3-Hydroxybenzoate 6-hydroxylase, an NADH-dependent flavoprotein, can convert 3-hydroxybenzoate, an important intermediate in this process .
Result of Action
The compound’s potential involvement in the biodegradation of aromatic hydrocarbons suggests it may play a role in the breakdown and removal of these compounds from the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenylpropyl 3-hydroxybenzoate typically involves the esterification of 3-hydroxybenzoic acid with 3-phenylpropanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions. The general reaction scheme is as follows:
3-Hydroxybenzoic acid+3-PhenylpropanolAcid catalyst3-Phenylpropyl 3-hydroxybenzoate+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification reaction. The reaction conditions, including temperature, pressure, and catalyst concentration, are optimized to achieve high conversion rates and product purity.
Chemical Reactions Analysis
Types of Reactions
3-Phenylpropyl 3-hydroxybenzoate can undergo various chemical reactions, including:
Oxidation: The phenylpropyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The hydroxyl group on the benzoate moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkoxides and amines can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 3-phenylpropanoic acid.
Reduction: Formation of 3-phenylpropanol.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
3-Phenylpropyl 3-hydroxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a model compound for studying esterification reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of other organic compounds.
Comparison with Similar Compounds
Similar Compounds
3-Phenylpropyl 2-hydroxybenzoate: Similar structure but with the hydroxyl group in the ortho position.
3-Phenylpropyl 4-hydroxybenzoate: Similar structure but with the hydroxyl group in the para position.
Methyl 3-hydroxybenzoate: Similar ester but with a methyl group instead of a phenylpropyl group.
Uniqueness
3-Phenylpropyl 3-hydroxybenzoate is unique due to the specific positioning of the phenylpropyl group and the hydroxyl group on the benzoate moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
3-phenylpropyl 3-hydroxybenzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c17-15-10-4-9-14(12-15)16(18)19-11-5-8-13-6-2-1-3-7-13/h1-4,6-7,9-10,12,17H,5,8,11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIRVGCWBPCGFEC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCOC(=O)C2=CC(=CC=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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